molecular formula C25H28N4O2S B1229891 Bils 22 BS

Bils 22 BS

Cat. No.: B1229891
M. Wt: 448.6 g/mol
InChI Key: FGEOEYQHYVISSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bils 22 BS, also known as this compound, is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[2-[4-(2-amino-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-N-benzylcyclohexanecarboxamide

InChI

InChI=1S/C25H28N4O2S/c26-25-28-22(17-32-25)19-11-13-21(14-12-19)27-23(30)16-29(15-18-7-3-1-4-8-18)24(31)20-9-5-2-6-10-20/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2,(H2,26,28)(H,27,30)

InChI Key

FGEOEYQHYVISSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)N

Synonyms

BILS 22 BS

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-{4-(2-amino-4-thiazolyl)phenyl)-2-{(phenylmethyl)amino}acetamide (352 mg, 1.04 mmol, described in example 2), cyclohexanecarboxylic acid (140 mg, 1.09 mmol) and DIPEA (269 mg, 2.08 mmol) in DMF (5.2 mL) was added TBTU (350 mg, 1.09 mmol). The mixture was stirred at room temperature for 6 h. The reaction mixture was diluted with EtOAc (125 mL). The resulting solution was washed with saturated aqueous NaHCO3 (40 mL), H2O (40 mL), and brine (40 mL), then dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, CHCl3: EtOH, 15:1) to yield the title compound (341 mg, 73% yield) as a white solid: M.p. 214.5-215.5°; 1H NMR (400 MHz, DMSO-d6) δ(2 rotamers, 1:1) 10.06, 9.92 (2 s, 1H), 7.73, 7.71 (2 d, J=8.5 Hz, 2H), 7.56, 7.55 (2 d, J=8.5 Hz, 2H), 7.20-7.41 (m, 5H), 7.01, 7.00 (2 s, 2H), 6.89, 6.88 (2 s, 1H), 4.70, 4.51 (2 s, 2H), 4.13, 4.02 (2 s, 2H), 2.64, 2.56 (2 broad t, J=10.5 Hz, 1H), 1.61-1.70 (m, 5H), 1.12-1.46 (m, 5H); MS (FAB) m/z 449 (MH)+; Anal. Calcd for C25H28N4O2S: C, 66.94; H, 6.29; N, 12.49. Found: C, 66.54; H, 6.29; N, 12.32.
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
269 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
73%

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